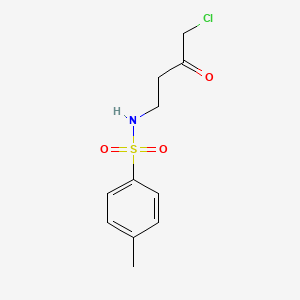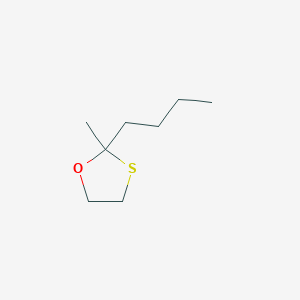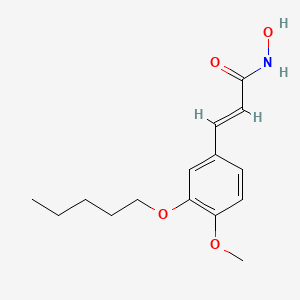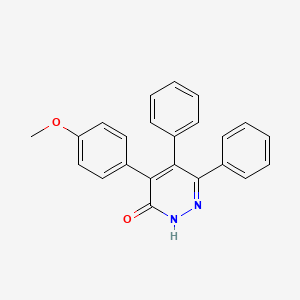
Triacontan-15-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triacontan-15-ol, also known as 15-Triacontanol, is a long-chain fatty alcohol with the molecular formula C30H62O. It is a saturated primary alcohol that is found naturally in plant cuticle waxes and beeswax. This compound has gained attention due to its role as a plant growth regulator, enhancing various physiological processes in plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triacontan-15-ol can be synthesized through several chemical pathways. One method involves the acylation of thiophene with succinic anhydride and docosanoic acid, which attaches different carbon chains at specific positions . Another approach includes the reduction of triacontanoic acid using lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from natural sources such as beeswax or plant cuticle waxes. The extraction process includes saponification followed by purification steps to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Triacontan-15-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triacontanoic acid.
Reduction: Reduction of triacontanoic acid yields this compound.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of triacontanoic acid.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Triacontanoic acid.
Reduction: this compound.
Substitution: Various substituted triacontane derivatives.
Aplicaciones Científicas De Investigación
Triacontan-15-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain alcohols and their properties.
Medicine: Research has explored its potential anticancer activity.
Mecanismo De Acción
Triacontan-15-ol exerts its effects primarily through its role as a plant growth regulator. It enhances the physiological efficiency of plant cells by increasing the rates of photosynthesis, protein biosynthesis, and enzyme activity. The compound interacts with other phytohormones to modulate various biochemical processes, thereby improving plant growth and stress tolerance .
Comparación Con Compuestos Similares
Similar Compounds
Triacontan-1-ol:
Triacontane: A saturated hydrocarbon with the formula C30H62, used as a reference compound in the study of long-chain hydrocarbons.
Uniqueness
Triacontan-15-ol is unique due to its specific position of the hydroxyl group on the 15th carbon, which imparts distinct chemical and biological properties compared to other long-chain alcohols
Propiedades
Número CAS |
31849-26-0 |
|---|---|
Fórmula molecular |
C30H62O |
Peso molecular |
438.8 g/mol |
Nombre IUPAC |
triacontan-15-ol |
InChI |
InChI=1S/C30H62O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30(31)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h30-31H,3-29H2,1-2H3 |
Clave InChI |
HJVOENAQNMQNCN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


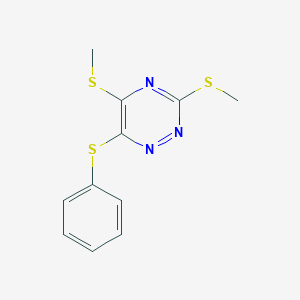

![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
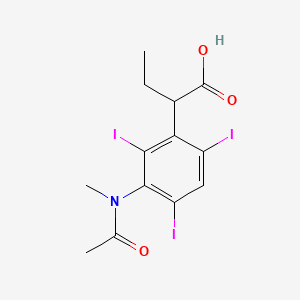
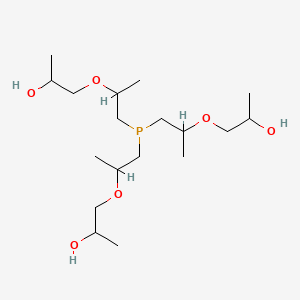

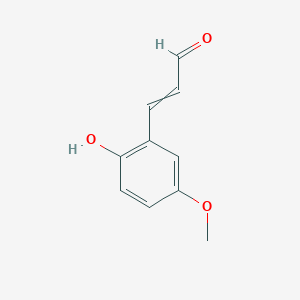
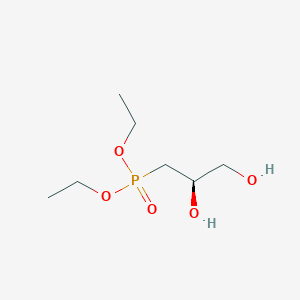
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
